molecular formula C8H18N2O2S B1463400 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine CAS No. 920111-82-6

1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine

Cat. No.: B1463400
CAS No.: 920111-82-6
M. Wt: 206.31 g/mol
InChI Key: QALGAOIRWPAJNR-UHFFFAOYSA-N
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Description

1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine (CAS 920111-82-6) is a chemical compound of significant interest in medicinal chemistry research and development . The piperidin-4-amine scaffold is a privileged structure in drug discovery, and its derivatives are frequently explored for their potential biological activities. Compounds featuring a methylsulfonylethyl moiety attached to a heterocyclic amine, similar to this product, have been investigated as key intermediates or final compounds in pharmaceutical research, particularly in the development of agents that target cardiac ion channels . For instance, research on related methanesulfonamide compounds has shown they can act as class III antiarrhythmic agents by blocking the rapidly-activating delayed rectifier potassium current (IKr), a mechanism carried out by HERG (Kv11.1) channels in cardiac tissue . This compound is provided exclusively for Research Use Only (RUO) and is intended for use in laboratory settings by qualified researchers. It is not intended for diagnostic, therapeutic, or personal use. Researchers are responsible for handling this material with appropriate safety precautions. While a specific safety data sheet for this exact compound was not identified in the search, structurally similar piperidine derivatives, such as 4-Amino-1-methanesulfonylpiperidine, are known to be harmful if swallowed, may cause skin and serious eye irritation, and may cause respiratory irritation . It is strongly recommended to consult the specific Safety Data Sheet (SDS) before use and to handle the product wearing protective gloves, protective clothing, and eye/face protection in a well-ventilated area .

Properties

IUPAC Name

1-(2-methylsulfonylethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c1-13(11,12)7-6-10-4-2-8(9)3-5-10/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALGAOIRWPAJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCN1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920111-82-6
Record name 1-(2-methanesulfonylethyl)piperidin-4-amine
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Biological Activity

1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine is a chemical compound notable for its potential biological activities, particularly in the realms of neuropharmacology and inflammation. This article explores its biological activity, synthesis, and potential therapeutic applications based on a review of diverse research findings.

Chemical Structure and Properties

The compound features a piperidine core, characterized by a six-membered ring containing nitrogen, with a methylsulfonyl group attached to an ethyl chain. Its molecular formula is C8H20ClN2O2SC_8H_{20}ClN_2O_2S, and it has a molecular weight of approximately 214.71 g/mol . The unique structure of this compound suggests it may interact with various biological targets, enhancing its pharmacological profile.

Pharmacological Effects

Research indicates that compounds containing piperidine structures often exhibit significant biological activity, including:

  • Analgesic Effects : Preliminary studies suggest that this compound may interact with neurotransmitter systems involved in pain modulation, potentially making it a candidate for pain management therapies .
  • Anti-inflammatory Properties : The presence of the methylsulfonyl group may enhance anti-inflammatory effects, which are critical in treating conditions such as arthritis and other inflammatory diseases .

The exact mechanism of action for this compound remains to be fully elucidated. However, initial findings suggest that it may interact with receptors in the central nervous system (CNS), influencing mood regulation and pain perception .

In Vitro Studies

In vitro studies have demonstrated that similar compounds exhibit various degrees of efficacy against cancer cells and inflammatory pathways. For instance, compounds with structural similarities have been shown to inhibit cell proliferation in various cancer types .

CompoundTargetIC50 (µM)Effect
Compound ABreast Cancer Cells18Moderate efficacy
Compound BLung Cancer Cells15Significant inhibition
This compoundPain ModulationTBDPotential analgesic

Case Studies

A notable case study involved the synthesis and evaluation of piperidine derivatives, where compounds structurally related to this compound were assessed for their anti-pyroptotic activity, indicating potential applications in inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Piperidine Ring : Utilizing appropriate precursors to create the piperidine structure.
  • Substitution Reactions : Introducing the methylsulfonyl group at the ethyl position through nucleophilic substitution methods.
  • Purification : Employing chromatography techniques to obtain high purity yields.

Future Directions

Further studies are warranted to elucidate the specific receptor interactions and their implications for therapeutic use. Investigating the pharmacokinetics and long-term effects of this compound will be crucial in determining its viability as a pharmaceutical agent.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Reference
1-[2-(Methylsulfonyl)ethyl]piperidin-4-amine dihydrochloride 2-(Methylsulfonyl)ethyl C8H18Cl2N2O2S 277.21 High solubility (hydrochloride salt), intermediate in drug synthesis
1-(Methylsulfonyl)piperidin-4-amine hydrochloride Methylsulfonyl C6H15ClN2O2S 214.71 Compact structure, moderate solubility, used in organic synthesis
1-[(1-Ethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine 1-Ethylpyrazole-4-sulfonyl C10H18N4O2S 258.34 Heterocyclic substituent, potential for hydrogen bonding
1-(Phenylsulfonyl)piperidin-4-amine Phenylsulfonyl C11H16N2O2S 256.33 Lipophilic, aromatic interactions, reduced solubility
1-{2-[(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy]ethyl}piperidin-4-amine Diethylbenzofuranyloxyethyl C18H26N2O3 318.42 Ether linker, dual α2A/5-HT7 receptor antagonist activity

Key Observations :

  • Ethylsulfonyl vs. Methylsulfonyl : The ethyl linker in the target compound increases flexibility and steric bulk compared to the direct methylsulfonyl substitution in 1-(Methylsulfonyl)piperidin-4-amine hydrochloride . This may enhance binding to deeper protein pockets while maintaining solubility due to the polar sulfonyl group .
  • Heterocyclic vs.

Preparation Methods

General Synthetic Strategies

The preparation of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine typically involves multi-step synthetic routes focusing on:

  • Construction or functionalization of the piperidine ring.
  • Introduction of the methylsulfonyl ethyl substituent at the nitrogen atom.
  • Installation or preservation of the 4-amine functionality on the piperidine ring.

Two main approaches are generally employed:

2.1. Reductive Amination of 4-Aminopiperidine Derivatives

  • Starting from 4-amino-1-Boc-piperidine, reductive amination with appropriate aldehydes or ketones bearing the methylsulfonyl ethyl moiety is a common approach.
  • This method involves reacting the protected 4-aminopiperidine with 2-(methylsulfonyl)acetaldehyde or related intermediates under reductive amination conditions using reducing agents such as sodium triacetoxyborohydride.
  • Subsequent deprotection of the Boc group yields the target compound.

2.2. Alkylation of 4-Aminopiperidine

  • Direct alkylation of 4-aminopiperidine with 2-(methylsulfonyl)ethyl halides (e.g., bromides or chlorides) under basic conditions can also furnish the desired compound.
  • The reaction is typically conducted in polar aprotic solvents with bases such as potassium carbonate or sodium hydride.
  • This route requires careful control to avoid over-alkylation or side reactions.

Detailed Preparation Method from Literature

While direct literature on the exact compound is limited, analogous synthetic routes for related 4-aminopiperidine derivatives provide a basis for the preparation of this compound.

3.1. Reductive Amination Procedure

  • Step 1: Protection of 4-aminopiperidine

    • 4-Aminopiperidine is protected as its Boc derivative to prevent side reactions at the amino group.
  • Step 2: Reductive Amination

    • The Boc-protected 4-aminopiperidine is reacted with 2-(methylsulfonyl)acetaldehyde in the presence of sodium triacetoxyborohydride.
    • Reaction conditions: room temperature to mild heating (20–40°C), in solvents such as dichloromethane or methanol.
    • Reaction time: 12–24 hours with monitoring by TLC or HPLC.
  • Step 3: Deprotection

    • The Boc group is removed using acidic conditions, typically trifluoroacetic acid (TFA) in dichloromethane.
    • The product is isolated by extraction and purified by recrystallization or chromatography.

3.2. Alkylation Procedure

  • 4-Aminopiperidine is reacted with 2-(methylsulfonyl)ethyl bromide under basic conditions.
  • Base: potassium carbonate or sodium hydride.
  • Solvent: DMF or acetonitrile.
  • Temperature: 50–80°C.
  • Reaction time: 6–12 hours.
  • The product is purified by standard techniques.

Research Findings and Optimization

Research on 4-aminopiperidine derivatives, including those with methylsulfonyl substituents, has been reported in the context of antiviral drug development, notably for hepatitis C virus (HCV) inhibitors.

  • A medicinal chemistry campaign optimized 4-aminopiperidine scaffolds for improved potency and pharmacokinetics by varying substituents on the nitrogen and the piperidine ring.
  • Reductive amination and alkylation were the primary synthetic methods used to generate diverse analogs.
  • The synthetic methods allowed for systematic exploration of structure-activity relationships (SAR), improving antiviral efficacy and metabolic stability.
  • Key findings include the importance of the sulfonyl group for enhancing solubility and metabolic stability.
  • Pharmacokinetic studies in mice demonstrated favorable liver distribution and metabolic half-life for compounds prepared via these methods.

Data Tables Summarizing Synthetic Parameters and Biological Activity

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Boc Protection Boc2O, base, solvent (e.g., DCM) 85–95 Protects 4-amine for selective reactions
2 Reductive Amination 2-(Methylsulfonyl)acetaldehyde, NaBH(OAc)3, DCM, 20–40°C, 12–24 h 70–85 Mild conditions, high selectivity
3 Deprotection TFA/DCM, room temp, 1–2 h 90–95 Yields free amine
Compound ID Substituent (N-Position) EC50 (μM) CC50 (μM) Selectivity Index (SI) Metabolic Half-life (min)
1 2-(Methylsulfonyl)ethyl ~1.2 >20 >16 2–3
2 Phenethyl (for comparison) 2.5 >20 8 <2

Note: EC50 = effective concentration for 50% inhibition; CC50 = cytotoxic concentration for 50% cell death; SI = CC50/EC50 ratio.

Q & A

What are the validated methods for synthesizing 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine?

Basic Research Question
The synthesis typically involves alkylation of a piperidin-4-amine precursor with a methylsulfonyl-containing electrophile. A common approach includes reacting piperidin-4-amine derivatives with 2-(methylsulfonyl)ethyl halides under basic conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents like acetonitrile or ethanol . Purification is achieved via column chromatography, followed by recrystallization to enhance purity (>98% by HPLC) .

Advanced Research Question
For stereochemical control in chiral variants, asymmetric synthesis methods are critical. For example, chiral auxiliaries or enantioselective catalysis (e.g., palladium-catalyzed cross-coupling) may be employed, as seen in analogous piperidine syntheses . Reaction optimization via Design of Experiments (DoE) can mitigate side reactions, such as over-alkylation or sulfone decomposition, by modulating temperature (80–120°C) and stoichiometry .

How can reverse-phase HPLC be optimized for purity analysis of this compound?

Basic Research Question
A standard reverse-phase HPLC method uses a C18 column (e.g., Newcrom R1) with a mobile phase of acetonitrile/water containing 0.1% phosphoric acid. A gradient elution (5–95% acetonitrile over 20 min) at 1 mL/min flow rate provides baseline separation of the target compound from impurities . Detection at 254 nm is typical due to the aromatic piperidine moiety.

Advanced Research Question
For MS-compatible analysis, replace phosphoric acid with 0.1% formic acid to avoid ion suppression. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) confirms molecular integrity (e.g., observed [M+H]+ = theoretical m/z ± 2 ppm) . Method validation should include robustness testing against pH (±0.2), column temperature (±5°C), and mobile phase composition (±2%) to ensure reproducibility .

What spectroscopic techniques are critical for structural elucidation?

Basic Research Question
1H NMR (300–400 MHz in DMSO-d6 or CDCl3) confirms the methylsulfonyl group (δ 3.0–3.2 ppm, singlet for SO2CH3) and piperidine ring protons (δ 1.5–2.8 ppm, multiplet). IR spectroscopy identifies sulfone stretching vibrations (1300–1350 cm−1 and 1140–1170 cm−1) .

Advanced Research Question
2D NMR (COSY, HSQC) resolves overlapping signals in complex mixtures, such as distinguishing axial/equatorial protons on the piperidine ring. X-ray crystallography provides absolute configuration verification, particularly for chiral derivatives, by analyzing crystal packing and hydrogen-bonding networks . For dynamic structural studies, variable-temperature NMR can probe conformational flexibility .

How does the methylsulfonyl group influence biological activity?

Basic Research Question
The methylsulfonyl group enhances metabolic stability by resisting oxidative degradation compared to thioether analogs. In vitro assays (e.g., cytochrome P450 inhibition) assess its pharmacokinetic impact, while logP measurements (predicted ~1.86) guide solubility profiling .

Advanced Research Question
Structure-activity relationship (SAR) studies compare sulfone-containing analogs with sulfoxide or sulfide derivatives. For example, methylsulfonyl’s electron-withdrawing effects may modulate receptor binding affinity in neurological targets (e.g., sigma-1 receptors), validated via radioligand displacement assays . Molecular dynamics simulations predict sulfone-water interactions to rationalize solubility differences .

How should researchers address contradictory data in reaction yields or purity?

Basic Research Question
Contradictions in yield often arise from unoptimized stoichiometry or solvent polarity. Systematic screening (e.g., varying equivalents of alkylating agent from 1.0–1.5) identifies ideal conditions. Impurity profiling via LC-MS pinpoints side products (e.g., N-oxide formation) .

Advanced Research Question
For batch-to-batch variability, employ process analytical technology (PAT) tools like in-situ FTIR to monitor reaction progress in real time. Statistical analysis (e.g., ANOVA) of replicate syntheses isolates variables (e.g., moisture content, catalyst aging) causing discrepancies . Contradictory biological activity data may require orthogonal assays (e.g., SPR vs. cell-based readouts) to confirm target engagement .

What are the best practices for stability studies under experimental conditions?

Basic Research Question
Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolysis of the sulfone group) are identified via spiking with authentic standards .

Advanced Research Question
For long-term storage, lyophilization in amber vials under argon prevents photodegradation and oxidation. Solid-state NMR assesses crystallinity changes, while DSC (differential scanning calorimetry) detects polymorphic transitions affecting solubility .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine
Reactant of Route 2
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1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine

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